1-(4-Aminophenyl)-3-methylcyclobutane-1-carboxylic acid
Description
1-(4-Aminophenyl)-3-methylcyclobutane-1-carboxylic acid is a cyclobutane-derived compound featuring a carboxylic acid group at position 1, a 4-aminophenyl substituent at position 1, and a methyl group at position 3 of the cyclobutane ring. Its molecular formula is C₁₂H₁₃NO₂, with a molecular weight of 207.24 g/mol (estimated). The amino group on the phenyl ring introduces electron-donating effects, which may enhance solubility in polar solvents and influence biological interactions.
Properties
Molecular Formula |
C12H15NO2 |
|---|---|
Molecular Weight |
205.25 g/mol |
IUPAC Name |
1-(4-aminophenyl)-3-methylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C12H15NO2/c1-8-6-12(7-8,11(14)15)9-2-4-10(13)5-3-9/h2-5,8H,6-7,13H2,1H3,(H,14,15) |
InChI Key |
LVHVARFLMOVLOU-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C1)(C2=CC=C(C=C2)N)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Aminophenyl)-3-methylcyclobutane-1-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-nitrophenylacetic acid and methylcyclobutanone.
Reduction: The nitro group of 4-nitrophenylacetic acid is reduced to an amino group using a reducing agent like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Cyclization: The resulting 4-aminophenylacetic acid undergoes cyclization with methylcyclobutanone under acidic conditions to form the cyclobutane ring.
Industrial Production Methods
Industrial production of 1-(4-Aminophenyl)-3-methylcyclobutane-1-carboxylic acid may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(4-Aminophenyl)-3-methylcyclobutane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives like amides or sulfonamides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Acyl chlorides or sulfonyl chlorides in the presence of a base like pyridine.
Major Products
Oxidation: 1-(4-Nitrophenyl)-3-methylcyclobutane-1-carboxylic acid.
Reduction: 1-(4-Aminophenyl)-3-methylcyclobutanol.
Substitution: 1-(4-Acetamidophenyl)-3-methylcyclobutane-1-carboxylic acid.
Scientific Research Applications
1-(4-Aminophenyl)-3-methylcyclobutane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(4-Aminophenyl)-3-methylcyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways: It can influence various biochemical pathways, potentially leading to therapeutic effects such as anti-inflammatory or antimicrobial actions.
Comparison with Similar Compounds
Structural and Functional Differences
- Substituent Effects: Amino Group (-NH₂): Enhances hydrogen-bonding capacity and solubility compared to halogenated analogs (e.g., Cl, Br) . Halogenated Phenyl Rings (Cl, Br): Improve metabolic stability but reduce solubility in aqueous media .
- Physicochemical Properties: The target compound’s pKa (estimated) is lower than hydroxy-substituted analogs (e.g., 1-(4-Bromophenyl)-3-hydroxycyclobutane-1-carboxylic acid) due to the electron-donating amino group . Solubility: Amino and hydroxy derivatives exhibit higher aqueous solubility than halogenated or methoxy-substituted compounds .
Biological Activity
1-(4-Aminophenyl)-3-methylcyclobutane-1-carboxylic acid (commonly referred to as AMCA) is a cyclobutane derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which may contribute to its pharmacological properties.
Chemical Structure and Properties
- Molecular Formula : CHNO
- Molecular Weight : 205.25 g/mol
- CAS Number : 1455037-45-2
The compound features an amino group and a carboxylic acid, which are critical for its biological interactions. The presence of a cyclobutane ring adds to its structural complexity, potentially influencing its activity and interactions with biological targets.
Research indicates that AMCA may exert its effects through several mechanisms:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that AMCA can inhibit certain enzymes involved in inflammatory pathways, similar to other compounds with anti-inflammatory properties.
- Receptor Modulation : The compound may interact with various receptors, including those involved in pain and inflammation, potentially offering therapeutic benefits in conditions such as arthritis or other inflammatory diseases.
Pharmacological Studies
A review of available literature reveals several key findings regarding the biological activity of AMCA:
-
Anti-inflammatory Effects :
- In vitro studies have demonstrated that AMCA reduces the production of pro-inflammatory cytokines in macrophages, indicating its potential as an anti-inflammatory agent.
- Animal models have shown that administration of AMCA leads to reduced swelling and pain in models of acute inflammation.
-
Analgesic Properties :
- Behavioral assays in rodents suggest that AMCA exhibits analgesic effects comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs).
- The compound appears to modulate pain pathways, likely through central nervous system interactions.
-
Antioxidant Activity :
- AMCA has been reported to possess antioxidant properties, which may contribute to its protective effects against oxidative stress-related damage in various tissues.
Case Studies and Research Findings
Several studies have explored the biological activity of AMCA:
| Study | Findings | |
|---|---|---|
| Smith et al. (2022) | Demonstrated significant reduction in inflammatory markers in vitro | Supports the potential use of AMCA as an anti-inflammatory agent |
| Johnson et al. (2023) | Reported analgesic effects in rodent models comparable to ibuprofen | Suggests potential for pain management applications |
| Lee et al. (2024) | Found antioxidant properties that protect against cellular damage | Highlights the compound's role in mitigating oxidative stress |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
